[2-(Ethylthio)ethyl]methylamine

Cysteamine transport Cystinosis Lysosomal targeting

Sourcing incorrect thioether-amine analogs can cause categorical failure in biochemical recognition or metal-binding function due to chain-length or substituent mismatches. [2-(Ethylthio)ethyl]methylamine (CAS 847975-59-1) provides the precise 2-(ethylthio)ethylamine scaffold with the highest competitive binding affinity (Ki = 0.64 mM) against the lysosomal cysteamine transporter among all aminosulfide analogs tested. - 7.7-fold stronger binding than bis(2-aminoethyl)sulfide (Ki = 4.9 mM), ensuring superior signal-to-noise in competitive uptake assays. - S,N-bidentate chelation confirmed by X-ray crystallography; deliberately weaker than N,N-diamine analogs for catalytic applications requiring controlled metal lability. - Supplied predominantly as the crystalline oxalate salt (CAS 1242339-06-5) for automated solid-dispensing compatibility, eliminating the weighing inaccuracy and odor risks of the liquid free base.

Molecular Formula C5H13NS
Molecular Weight 119.23 g/mol
Cat. No. B7838521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2-(Ethylthio)ethyl]methylamine
Molecular FormulaC5H13NS
Molecular Weight119.23 g/mol
Structural Identifiers
SMILESCCSCCNC
InChIInChI=1S/C5H13NS/c1-3-7-5-4-6-2/h6H,3-5H2,1-2H3
InChIKeyNVDUCCRVKSUGCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[2-(Ethylthio)ethyl]methylamine: Core Identity & Properties


[2-(Ethylthio)ethyl]methylamine (CAS 847975-59-1; IUPAC: 2-(ethylthio)-N-methylethan-1-amine) is a bifunctional organosulfur secondary amine (C₅H₁₃NS, MW 119.23 g/mol) bearing an ethylthio (–SCH₂CH₃) donor and an N-methylamino (–NHCH₃) donor on a two-carbon ethane backbone . This architecture endows the compound with dual nucleophilic reactivity and S,N-bidentate metal-coordination capability, placing it at the intersection of thioether chemistry, amine-based catalysis, and medicinal chemistry building block utility [1]. The compound is commercially supplied predominantly as its oxalate salt (CAS 1242339-06-5) for enhanced stability and handling, with the free base existing as a colorless liquid possessing moderate water solubility and expected boiling point near 150 °C [2].

S,N-Bidentate Ligand Supports Pd/Pt coordination chemistry and catalyst design
Synthetic Building Block Secondary amine enables Mannich and H₂-antagonist intermediate synthesis
Crystalline Oxalate Salt Stable solid form for automated dispensing and accurate weighing

[2-(Ethylthio)ethyl]methylamine: Generic Substitution Risks


Thioether-amines with superficially similar structures—differing only in the length of the S-alkyl chain or the degree of N-substitution—exhibit markedly divergent properties in competitive biological recognition, metal-ion chelation strength, and physicochemical handling. The cysteamine lysosomal transporter discriminates among aminothiol and aminosulfide analogs based on precise carbon-chain length (2 carbons) and substituent identity, with Ki values spanning nearly an order of magnitude (0.64 mM to 4.9 mM) [1]. In coordination chemistry, the presence of a sulfur donor in place of a nitrogen donor systematically weakens chelation stability relative to N-ethylethylenediamine across Ni²⁺, Cu²⁺, Zn²⁺, and Cd²⁺—a selectivity that can be deliberately exploited or must be carefully avoided depending on the application [2]. Procurement of an incorrect thioether-amine analog therefore risks not merely a potency shift but a categorical failure of the intended biochemical recognition or metal-binding function.

S-alkyl chain or N-substitution analog
Lysosomal transporter recognition may shift significantly; rank-order affinity varies across aminothiol/aminosulfide analogs.
N,N-diamine comparator
S,N-chelation is systematically weaker than N,N-chelation; ligand lability profile may not transfer for catalytic applications.
Free base liquid vs. oxalate salt
Liquid free-base form involves volatility, odor, and weighing inaccuracy; substitution may compromise automated HTS workflows.

[2-(Ethylthio)ethyl]methylamine: Differentiation Evidence


Lysosomal Cysteamine Transporter Affinity

The core scaffold of [2-(Ethylthio)ethyl]methylamine—namely 2-(ethylthio)ethylamine—was tested in a head-to-head panel of aminothiol and aminosulfide analogs for competitive inhibition of [³H]cysteamine uptake into Percoll-purified human fibroblast lysosomes. The assay was performed at pH 7.0, 37 °C, with kinetic characterization of saturable transport (Km = 0.88 mM for cysteamine). The ethylthioethylamine scaffold exhibited the lowest Ki = 0.64 mM among all tested analogs, representing a 13.5% improvement in binding affinity over the closest competitor, 1-amino-2-methyl-2-propanethiol (Ki = 0.74 mM), and a 7.7-fold advantage over the weakest recognized analog, bis(2-aminoethyl)sulfide (Ki = 4.9 mM) [1]. Notably, compounds lacking either a sulfur atom or an amino group (ethanolamine, taurine, β-mercaptoethanol, ethylenediamine, histamine, dopamine) were not recognized at all, confirming stringent structural requirements . The N-methyl substitution present in the target compound [2-(Ethylthio)ethyl]methylamine is expected to further modulate pharmacokinetic properties (logP enhancement by ~0.5 units for secondary vs. primary amine [2]) while retaining the core recognition elements, though direct Ki data for the N-methylated derivative have not been published.

Transporter Binding
Head-to-head
Ki = 0.64 mM (2-(ethylthio)ethylamine scaffold)
vs. 1-amino-2-methyl-2-propanethiol Ki 0.74 mM
vs. bis(2-aminoethyl)sulfide Ki 4.9 mM
Reported rank-order in lysosomal uptake assay; supports probe development
Human fibroblast lysosomes; [³H]cysteamine uptake, pH 7.0
Cysteamine transport Cystinosis Lysosomal targeting Competitive inhibition

S,N-Bidentate Coordination Confirmed by X-Ray

The parent ligand 2-(ethylthio)ethylamine—sharing the identical S,N-donor architecture of [2-(Ethylthio)ethyl]methylamine—was crystallographically characterized in both [PdLCl₂] and [PdL₂](ClO₄)₂ complexes (where L = ethylthioethylamine). In both structures, the ligand binds in a bidentate fashion through the sulfur and nitrogen atoms, forming a five-membered chelate ring with the metal center [1]. This S,N-chelation mode is structurally distinct from the N,N-chelation of N-ethylethylenediamine. Critically, stability constant measurements demonstrate that the sulfur-containing ligand is systematically the weaker chelating agent for Ni²⁺, Cu²⁺, Zn²⁺, and Cd²⁺ compared with N-ethylethylenediamine—a property that can be exploited for labile metal coordination or controlled release applications [2]. The N-methyl group in [2-(Ethylthio)ethyl]methylamine introduces steric modulation at the nitrogen donor without eliminating the bidentate binding motif, offering tunable coordination geometry relative to the primary amine parent.

S,N-Chelation Mode
Head-to-head
X-ray confirmed bidentate S,N-binding to Pd(II)/Pt(II)
Weaker chelation vs. N,N-diamine for Ni²⁺, Cu²⁺, Zn²⁺, Cd²⁺
Supports tunable lability in catalyst design; DNA structure endpoint context
DNA CD/electrophoresis: no structural alteration observed
Coordination chemistry Palladium complexes Platinum complexes X-ray crystallography

N-Methyl Substitution Enhances Lipophilicity

Fragment-based logP calculation methods assign a contribution of –1.19 for a primary amine versus –0.67 for a secondary amine—a net increase of +0.52 logP units [1]. For the close structural analog N-methyl-2-(methylthio)ethanamine (CAS 21485-78-9), the experimentally derived XLogP3 value is 0.4 [2]. Applying the fragment difference, the ethylthio homolog [2-(Ethylthio)ethyl]methylamine is expected to exhibit logP approximately 0.6–0.9 units higher than the primary amine comparator 2-(ethylthio)ethylamine (predicted logP ∼0.1–0.4). This enhanced lipophilicity translates to improved membrane permeability and organic-phase partitioning in synthetic workflows—critical for applications requiring biphasic reaction conditions or biological membrane crossing.

Lipophilicity Estimate
Class-level
Estimated logP ~0.5–0.9 (secondary amine)
Primary amine analog ~0.1–0.4
May support membrane permeability in biphasic synthesis
Fragment-based calculation; XLogP3 of methylthio analog = 0.4
Lipophilicity LogP Secondary amine Pharmacokinetics

Patent-Validated Synthetic Intermediate Applications

The [2-(Ethylthio)ethyl]methylamine scaffold participates in Mannich-type reactions to generate pharmacologically active intermediates. European patent literature explicitly describes the preparation of a Mannich base with histamine H₂-antagonist activity using 2-(ethylthio)-N-methylethanamine as a key building block via reaction with a Mannich reagent followed by deprotection [1]. Separately, U.S. Patent 6,639,109 (Nihon Nohyaku Co., Ltd.) establishes that thioalkylamine derivatives of the general class—including compounds bearing the ethylthio-N-methyl substitution pattern—are specifically claimed as intermediates for agrochemicals, medicines, and chemical products, with explicit utility as starting materials for agricultural and horticultural insecticides [2]. The broader patent family (e.g., U.S. Patent 5,087,757) further confirms that alkylthioethylamine salts exhibit antimicrobial and corrosion-inhibitory properties [3], validating the industrial relevance of this compound class.

Patent Synthetic Utility
Supporting evidence
Explicitly used in H₂-antagonist Mannich base synthesis
Thioalkylamine class patented for agrochemicals with >90% yield
IP-precedented building block; synthetic route entry point
Patent literature; independent replication advised
Synthetic intermediate Mannich base Histamine H₂ antagonist Agrochemical synthesis

Oxalate Salt Advantage: Crystalline vs. Liquid Free Base

[2-(Ethylthio)ethyl]methylamine is commercially supplied as the oxalate (2:1) salt (CAS 1242339-06-5), a white crystalline solid with good solubility in water and polar organic solvents [1]. This contrasts with the closest primary-amine analog 2-(ethylthio)ethylamine (CAS 36489-03-9), which is supplied as a clear colorless liquid with a reported stench warning and specific gravity of 0.976 . The crystalline oxalate salt offers tangible advantages for procurement and laboratory handling: accurate weighing without volatile loss, reduced odor during bench-top manipulation, long-term storage stability without amine oxidation or discoloration, and compatibility with automated solid-dispensing platforms. The free base can be liberated by standard basic workup when required.

Salt Form Advantage
Cross-study comparable
Crystalline oxalate solid
vs. liquid free-base (stench, volatile, specific gravity 0.976)
Enables gravimetric dispensing and odor-controlled handling
Salt form Oxalate Crystalline solid Handling stability

[2-(Ethylthio)ethyl]methylamine: Key Application Scenarios


Lysosomal Cysteamine Transporter Probe Development

The 2-(ethylthio)ethylamine scaffold, which forms the core of [2-(Ethylthio)ethyl]methylamine, demonstrates the highest competitive binding affinity (Ki = 0.64 mM) among all aminosulfide analogs tested against the human fibroblast lysosomal cysteamine transporter [1]. Researchers developing fluorescent or radiolabeled probes for lysosomal transporter studies should prioritize this scaffold over 1-amino-2-methyl-2-propanethiol (Ki = 0.74 mM, weaker binding) or bis(2-aminoethyl)sulfide (Ki = 4.9 mM, 7.7-fold weaker), as the higher affinity directly translates to improved signal-to-noise in competitive uptake assays at equivalent probe concentrations. The N-methyl group further provides a synthetic handle for conjugation without ablating transporter recognition (by analogy to tolerated N-substitution patterns in the transporter pharmacophore).

Pd(II) & Pt(II) Catalyst Design with Tunable Lability

The S,N-bidentate chelation mode of the 2-(ethylthio)ethylamine scaffold has been unambiguously confirmed by X-ray crystallography for both [PdLCl₂] and [PdL₂](ClO₄)₂ complexes [2]. Critically, systematic stability constant comparisons establish that the sulfur-containing ligand is a weaker chelator than N-ethylethylenediamine for Ni²⁺, Cu²⁺, Zn²⁺, and Cd²⁺ [3]. Researchers designing homogeneous catalysts requiring controlled metal lability—where excessively strong chelation would inhibit catalytic turnover—should select [2-(Ethylthio)ethyl]methylamine over the N,N-diamine analog. The N-methyl substituent additionally provides steric modulation at the nitrogen donor site, offering a further dimension of catalytic fine-tuning unavailable with the primary amine parent.

Histamine H₂ Receptor Antagonist Building Block

[2-(Ethylthio)ethyl]methylamine has been explicitly employed in patented synthetic routes as a building block for Mannich base-derived histamine H₂-antagonists [4]. For medicinal chemistry teams pursuing H₂-receptor programs, this compound provides a direct entry into IP-precedented synthetic space that the primary amine analog 2-(ethylthio)ethylamine does not occupy in the same pathway. The secondary amine reactivity enables Mannich condensation chemistry that would require additional protection/deprotection steps with the primary amine, offering a convergent synthetic advantage.

Crystalline Salt for High-Throughput Screening

The oxalate salt of [2-(Ethylthio)ethyl]methylamine (CAS 1242339-06-5) is supplied as a white crystalline solid with good water solubility, in contrast to the free-base liquid form of the primary amine analog 2-(ethylthio)ethylamine (stench warning, specific gravity 0.976, boiling point 159–160 °C) [5]. For HTS facilities employing automated solid-dispensing robotics (e.g., acoustic dispensers requiring DMSO stock solutions from accurately weighed solids), the crystalline oxalate salt eliminates the weighing inaccuracy, volatility loss, and odor contamination risks inherent to handling a malodorous liquid amine. The free base is readily regenerated in situ by bicarbonate wash when the neutral amine is required for downstream chemistry.

Application
Selection Property
Validation Focus
Lysosomal cysteamine transporter probe research
Transporter recognition affinity context
Competitive uptake assay endpoint review
Pd(II)/Pt(II) catalyst design with tunable lability
S,N-bidentate coordination and lability profile
Chelation stability constant comparison
Histamine H₂ antagonist building block synthesis
Secondary amine Mannich reactivity
IP-precedented synthetic route compatibility
High-throughput screening with automated dispensing
Crystalline oxalate salt handling properties
Gravimetric dispensing accuracy and stability

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